![molecular formula C22H23N3O4S B2396760 [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate CAS No. 851127-51-0](/img/structure/B2396760.png)
[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate
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Description
[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate, commonly known as TBNP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TBNP is a pyrazole-based compound with a unique structure that makes it an attractive candidate for various research purposes. In
Scientific Research Applications
Asymmetric Synthesis
Chiral 1,3-dioxolan-4-ones, including those derived from (S)-lactic acid, have proven valuable in asymmetric synthesis. Upon deprotonation, an enolate forms, which reacts with electrophiles to yield products with quaternary centers. The bulky tert-butyl group at C-2 ensures high selectivity. This compound can be employed in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals .
Anti-Inflammatory and Analgesic Activities
Derivatives of this compound have demonstrated anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit such activities .
Biological Studies
Researchers have explored the biological potential of indole derivatives, including compounds related to our title compound. These investigations involve understanding their interactions with cellular targets, enzymatic pathways, and potential therapeutic applications .
Crystallography and Structural Revision
The crystal structure of this compound has been studied using X-ray diffraction. It was found to be distinct from the previously proposed isomeric fused-ring 1,3-dioxolane/1,3-dioxane-4-one structure. Such structural insights are crucial for understanding its behavior and reactivity .
Synergic Synthesis
In the context of synergic synthesis, tert-butyl 4-[(E)-but-1-en-3-ylidene]benzoate has been investigated. This compound may have applications in materials science or organic synthesis .
Other Potential Applications
While specific studies on our title compound are limited, its unique structure suggests potential applications in areas such as catalysis, supramolecular chemistry, or even drug discovery. Further research is needed to explore these possibilities .
properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-10-12-16(13-11-14)21(26)29-20-19(15(2)23-24(20)22(3,4)5)30-18-9-7-6-8-17(18)25(27)28/h6-13H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDIOZBJLGIJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate |
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